![molecular formula C13H24N2 B2712665 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine CAS No. 155206-41-0](/img/structure/B2712665.png)

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

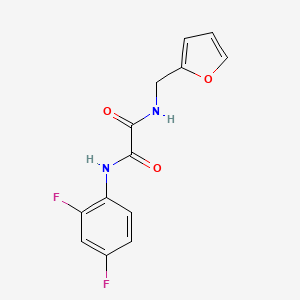

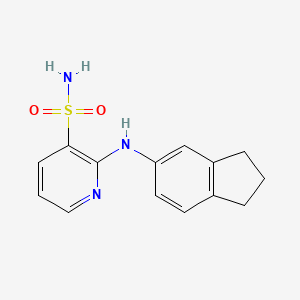

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a unique chemical compound with the empirical formula C13H24N2 . It is a part of the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies. For instance, one study identified the COPP chemotype as inhibitory toward human N-Myristoyltransferase-1 (NMT-1) from a pool of approximately 16,000 diverse compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The molecular weight of this compound is 208.34 .Chemical Reactions Analysis

This compound has been found to inhibit human NMT-1, with IC50 values ranging from 6 μM to millimolar concentrations .Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C13H24N2, and it has a molecular weight of 208.34 .Scientific Research Applications

Anticancer Agents

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine and its derivatives have been investigated for potential anticancer properties. For instance, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to this compound, are identified as mitotic inhibitors with significant antitumor activity in mice. This highlights their potential use in cancer therapy (Temple, Rose, Comber, & Rener, 1987).

Chemical Synthesis and Reactivity

Studies have delved into the synthesis and reactivity of this compound derivatives. For example, research on pyrrolodiazines has explored the structure and chemistry of 3,4-dihydropyrrolo[1,2-a]pyrazine, including its reactivity in inter- and intramolecular 1,3-dipolar cycloadditions (Mínguez et al., 1997).

Pharmaceutical Formulations

The compound's structural features have been studied in detail, such as in the crystal structure analysis of Telaprevir, which is a derivative containing the this compound framework. This research aids in understanding its potential in pharmaceutical formulations (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).

DNA Binding Properties

Pyrazine derivatives, including this compound, have been evaluated for their DNA binding properties. For instance, a study on pyrazine-based DNA binders investigated the interaction of these compounds with DNA, which is crucial for understanding their potential therapeutic applications (Mech-Warda et al., 2022).

Organic Synthesis

This compound is a valuable compound in organic synthesis. Research has shown its utility in the synthesis of various chemical structures, such as in tandem [4+1+1] annulation approaches to create complex organic molecules (Dagar, Bae, Lee, & Kim, 2019).

Chiral Synthesis

The compound has also been used in chiral synthesis, particularly in the creation of enantioselective compounds. This is exemplified in the asymmetric hydrogenation of heterocyclic imines to produce chiral tetrahydropyrrolo[1,2-a]pyrazines (Hu, Chen, Zhai, & Zhou, 2018).

Optical and Thermal Properties

This compound derivatives have been studied for their optical and thermal properties, which is significant for applications in materials science and optoelectronics (Meti, Lee, Yang, & Gong, 2017).

Anti-Inflammatory Activity

There is also research into the anti-inflammatory potential of pyrrolo[1,2-A]pyrazines, a category that includes this compound derivatives. These studies highlight their potential as therapeutic agents in treating inflammation-related conditions (Zhou et al., 2013).

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine, have exhibited a wide range of biological activities .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may interact with multiple pathways .

Result of Action

It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular weight of 208.34

Molecular Mechanism

There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound has been identified as an inhibitor of human N-Myristoyltransferase-1 (NMT-1), an enzyme that catalyzes the attachment of myristate to the N terminus of an acceptor protein . This suggests that it may be involved in the metabolic pathway of protein myristoylation .

Properties

IUPAC Name |

1-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h11-14H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGJYRYPRGQACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2C3CCCN3CCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2712583.png)

![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2712598.png)

![(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2712601.png)

![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)